N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide -

N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

Catalog Number: EVT-5660372
CAS Number:
Molecular Formula: C20H24N4OS
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) []

    Compound Description: This compound is a synthetic cannabinoid characterized by a pyrazole core structure. Its identification stemmed from a case of mislabeling, highlighting the importance of accurate identification of research chemicals. []

    Relevance: This compound, like the target compound N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide, contains a central 1H-pyrazole ring substituted at the 3 and 5 positions with a carboxamide and an aromatic ring, respectively. The presence of the pyrazole core in both molecules is noteworthy as it represents a bioisosteric replacement of the indazole ring frequently found in synthetic cannabinoids. []

2. N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA) []

    Compound Description: This compound is a regioisomer of 3,5-AB-CHMFUPPYCA. It highlights the importance of regioisomer differentiation in research and drug discovery, particularly when dealing with synthetic cannabinoids. []

    Relevance: This compound is also structurally similar to the target compound N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide, sharing the same core structure of a 1H-pyrazole ring. The difference lies in the substitution pattern: the carboxamide and the 4-fluorophenyl ring switch positions between the 3 and 5 positions on the pyrazole core compared to 3,5-AB-CHMFUPPYCA. []

3. N-(1-Amino-3-methyl-1-oxobutan-2-yl)-4-chloro-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide []

    Compound Description: Identified as a chlorine-containing byproduct during the synthesis of 3,5-AB-CHMFUPPYCA. It emphasizes the potential for unexpected byproducts in chemical synthesis and the need for thorough characterization. []

    Relevance: This compound is closely related to the target compound N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide, sharing the same central 1H-pyrazole ring substituted at the 3 and 5 positions with a carboxamide and an aromatic ring, respectively. []

4. 3-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (IA-8) []

    Compound Description: This aryl isoxazoline derivative demonstrated potent insecticidal activity against Mythimna separate, comparable to the commercial insecticide fluralaner. Molecular docking studies revealed a similar binding mode to fluralaner within the active site of GABA. []

    Relevance: IA-8 shares the 1H-pyrazole-5-carboxamide moiety with N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide. This structural motif appears essential for interacting with biological targets, in this case, potentially the GABA receptor, making it a key area of interest for structure-activity relationship studies. []

5. N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A or rimonabant) [, , , ]

    Compound Description: SR141716A is a potent and selective antagonist of the CB1 cannabinoid receptor. It exhibits inverse agonism by producing opposite current effects in superior cervical ganglion neurons. This effect is attributed to its interaction with the Lys3.28(192) residue in the CB1 receptor's inactive state. [, , , ]

    Relevance: This compound shares a similar scaffold with N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide, featuring a 1H-pyrazole ring substituted at the 1-, 3-, 4-, and 5-positions. Notably, both compounds possess a carboxamide group at the 3-position and an aromatic ring at the 5-position of the pyrazole ring. This structural similarity highlights the potential for exploring variations in substituents at these positions to modulate activity and selectivity towards different targets. [, , , ]

6. 5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR) []

    Compound Description: VCHSR is an analog of SR141716A, designed to lack hydrogen bonding potential at the C3 position. It acts as a neutral antagonist at the CB1 receptor, unlike SR141716A's inverse agonism, confirming the importance of the C3 substituent in determining the compound's interaction with the receptor. []

    Relevance: This compound, while structurally similar to N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide by sharing a 1H-pyrazole core, differs significantly at the C3 position. VCHSR lacks a carboxamide group at this position, which is a key structural feature of the target compound. This difference highlights the significance of the carboxamide group in the target compound, suggesting its potential role in interacting with a specific biological target. []

7. 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide []

    Compound Description: This compound is a peripherally restricted CB1R antagonist with significant weight-loss efficacy in diet-induced obese mice. Its design aimed at creating a molecule with high tPSA, limiting its ability to cross the blood-brain barrier. []

    Relevance: This compound shares the 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide moiety with N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide. The presence of this common structural feature in a compound demonstrating weight-loss efficacy suggests the potential for N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide or its analogs to possess similar properties. []

8. 5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778) []

    Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor, exhibiting nanomolar affinity. It effectively blocks various pharmacological effects induced by CB1 agonists, such as hypothermia, analgesia, and changes in gastrointestinal transit. Furthermore, SR147778 demonstrates potential in reducing ethanol or sucrose consumption and food intake in animal models. []

    Relevance: SR147778 shares a remarkably similar structure with the target compound N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide. Both compounds feature a 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide core. This significant overlap suggests that the target compound may exhibit comparable pharmacological activity, specifically as a CB1 receptor antagonist. []

Properties

Product Name

N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

IUPAC Name

N-benzyl-2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-propan-2-ylpyrazole-3-carboxamide

Molecular Formula

C20H24N4OS

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C20H24N4OS/c1-14(2)17-10-18(23(4)22-17)20(25)24(11-16-8-6-5-7-9-16)12-19-15(3)21-13-26-19/h5-10,13-14H,11-12H2,1-4H3

InChI Key

HCUNDNJVXFLDTQ-UHFFFAOYSA-N

SMILES

CC1=C(SC=N1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=NN3C)C(C)C

Canonical SMILES

CC1=C(SC=N1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=NN3C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.